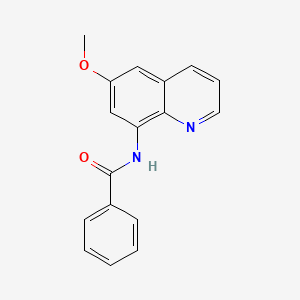
N-(6-methoxy-8-quinolinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline and benzamide derivatives are notable for their wide range of biological activities and applications in medicinal chemistry. The focus on "N-(6-methoxy-8-quinolinyl)benzamide" falls within this realm, given its structural components that suggest potential bioactive properties.
Synthesis Analysis
Synthesis approaches for quinoline derivatives often involve catalytic reactions, cyclization, and substitution processes. For instance, the synthesis of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as PI3K inhibitors involves sulfonamino substitution and methoxy group incorporation (Shao et al., 2014). Such methodologies could be adapted for the synthesis of "N-(6-methoxy-8-quinolinyl)benzamide".
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized using X-ray diffraction, NMR, and computational methods. For example, the structure of novel benzamides has been elucidated through these techniques, providing insights into the conformation and electronic properties of these compounds (Demir et al., 2015).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution. These reactions are crucial for modifying the structural and functional properties of the compounds. For instance, the remote alkylation of N-(quinolin-8-yl)benzamides with alkyl bromides via ruthenium(ii)-catalyzed C-H bond activation represents a method for functionalizing quinoline derivatives at specific positions (Mariappan et al., 2018).
Wissenschaftliche Forschungsanwendungen
Divergence in Copper(II)-Mediated Oxidation Mechanisms
Research into copper(II)-mediated oxidation mechanisms using derivatives similar to N-(6-methoxy-8-quinolinyl)benzamide reveals condition-dependent divergences. Under basic conditions, directed C-H methoxylation or chlorination of benzamide groups occurs, while acidic conditions favor nondirected chlorination of the quinoline group. These findings highlight the substrate's adaptability in synthetic chemistry, offering insights into designing oxidation reactions with precision (Alison M. Suess et al., 2013).
Advancements in Remote Sulfonylation
The remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position using sodium sulfinates represents a leap in developing environmentally friendly sulfide sources. This approach provides a series of derivatives with improved environmental compatibility, marking a significant step forward in the synthesis of sulfonylated compounds (Chengcai Xia et al., 2016).
Antimicrobial Activity of Quinoxaline Derivatives
A study on quinoxaline derivatives bearing amide moiety, closely related to N-(6-methoxy-8-quinolinyl)benzamide, shows significant antimicrobial activity. These compounds exhibit remarkable activity against Candida species, suggesting their potential as lead compounds for developing new antimicrobial agents (U. Abu Mohsen et al., 2014).
Insights into PI3K Inhibition and Anticancer Activity
Research on 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, which share structural similarities with N-(6-methoxy-8-quinolinyl)benzamide, highlights their role as potent PI3K inhibitors and anticancer agents. These compounds demonstrate significant antiproliferative activities against various human cancer cell lines, underscoring their potential in cancer therapy (Teng Shao et al., 2014).
Polymorphic Modifications for Hypertension Remedy
The discovery of polymorphic modifications of a compound structurally related to N-(6-methoxy-8-quinolinyl)benzamide, possessing strong diuretic properties, opens new avenues for hypertension treatment. The study of these modifications offers insights into the relationship between molecular structure and pharmacological activity, providing a basis for the development of novel hypertension remedies (S. Shishkina et al., 2018).
Eigenschaften
IUPAC Name |
N-(6-methoxyquinolin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-14-10-13-8-5-9-18-16(13)15(11-14)19-17(20)12-6-3-2-4-7-12/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEQKVVRNZUWQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxyquinolin-8-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B5539622.png)

![1-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-4-ylpiperazine](/img/structure/B5539637.png)
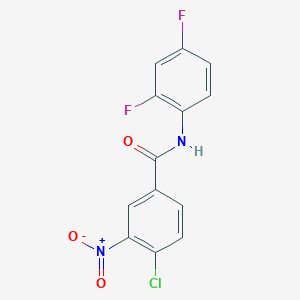
![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5539642.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5539678.png)
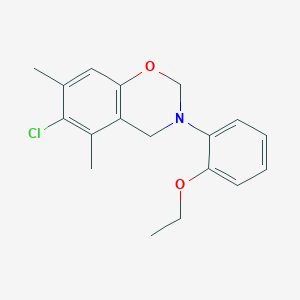
![6-[(2-chlorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5539686.png)
![N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B5539698.png)
![2-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperidinyl}ethyl)morpholine dihydrochloride](/img/structure/B5539704.png)
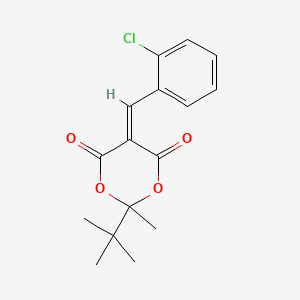
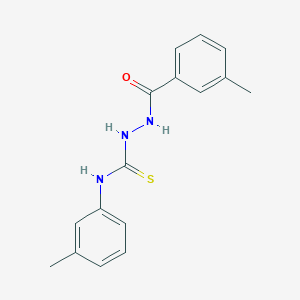
![(3S)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5539722.png)